molecular formula C21H18BrNO3 B422923 METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B422923
M. Wt: 412.3g/mol
InChI Key: CWRVSVJDRGWBGX-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-bromobenzylidene)-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a bromobenzylidene group, a methylphenyl group, and a pyrrole ring

Preparation Methods

The synthesis of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, the reaction of 4-bromo-3-methylbenzoic acid with appropriate reagents can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl 4-(3-bromobenzylidene)-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom in the benzylidene group can be substituted with other atoms or groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar compounds to METHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:

Properties

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3g/mol

IUPAC Name

methyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-1-(3-methylphenyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H18BrNO3/c1-13-6-4-9-17(10-13)23-14(2)19(21(25)26-3)18(20(23)24)12-15-7-5-8-16(22)11-15/h4-12H,1-3H3/b18-12-

InChI Key

CWRVSVJDRGWBGX-PDGQHHTCSA-N

SMILES

CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC(=CC=C3)Br)C2=O)C(=O)OC)C

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(/C(=C/C3=CC(=CC=C3)Br)/C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC(=CC=C3)Br)C2=O)C(=O)OC)C

Origin of Product

United States

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